molecular formula C14H15N3 B1317914 (2-(Indolin-1-yl)pyridin-3-yl)methanamine CAS No. 953723-76-7

(2-(Indolin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B1317914
CAS No.: 953723-76-7
M. Wt: 225.29 g/mol
InChI Key: VYJNMKUIENWOAI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The interactions of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine with these biomolecules can result in enzyme inhibition or activation, modulation of protein-protein interactions, and changes in cellular signaling pathways.

Cellular Effects

The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of key signaling pathways and the regulation of gene expression, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, indole derivatives have been reported to inhibit enzymes involved in viral replication, thereby exerting antiviral effects . Similarly, the binding of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine to other biomolecules can result in the modulation of cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. Indole derivatives are generally stable under physiological conditions, but their degradation can occur under certain conditions, leading to changes in their biological activity . Long-term exposure to [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine may result in sustained modulation of cellular processes, which can be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to possess anticancer activity at specific dosages, but excessive doses can result in toxicity . It is important to determine the optimal dosage range for [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to undergo metabolic transformations, such as hydroxylation and conjugation, which can affect their biological activity and pharmacokinetics . The metabolic pathways of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine may involve similar processes, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine within cells and tissues are crucial for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine in specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of [2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is important for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [2-(2,3-Dihydro-1-yl)-3-pyridinyl]-methanamine within cells can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-(Indolin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, piperidine derivatives, and various substituted indoles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (2-(Indolin-1-yl)pyridin-3-yl)methanamine apart is its dual functionality, combining the properties of both indole and pyridine moieties.

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-10-12-5-3-8-16-14(12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8H,7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJNMKUIENWOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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